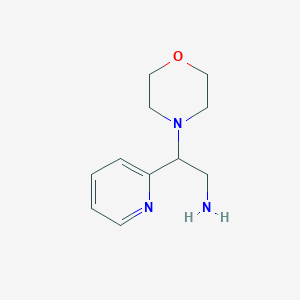

2-Morpholin-4-yl-2-pyridin-2-ylethanamine

説明

Significance of Morpholine (B109124) and Pyridine (B92270) Scaffolds in Chemical and Medicinal Sciences

The molecular architecture of many therapeutic agents is built upon heterocyclic rings, with morpholine and pyridine being two of the most prominent and widely utilized scaffolds in drug design. rsc.orgnih.gov Their prevalence is not coincidental but is rooted in the advantageous physicochemical, biological, and metabolic properties they impart to a molecule. sci-hub.se

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved and experimental drugs. sci-hub.sewikipedia.org Its inclusion in a drug candidate can enhance potency and confer desirable drug-like properties, such as improved pharmacokinetic profiles. sci-hub.se The presence of the oxygen atom in the morpholine ring can lower the basicity of the nitrogen atom compared to other N-heterocycles, which can be crucial for improving binding affinity and selectivity for biological targets. sci-hub.se Furthermore, morpholine can improve metabolic stability and solubility. biosynce.com This scaffold is a key component in a range of pharmaceuticals, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the anticoagulant Rivaroxaban. sci-hub.seresearchgate.net

Similarly, the pyridine scaffold, an aromatic nitrogen-containing heterocycle, is a fundamental component in over 7,000 existing drug molecules. rsc.orgnih.gov As an isostere of benzene, it is used as a precursor for a vast array of pharmaceuticals and agrochemicals. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other molecular interactions, which is critical for binding to biological targets like enzymes and receptors. researchgate.net Pyridine-based ring systems are integral to a wide spectrum of therapeutic agents, leading to the discovery of drugs for conditions ranging from tuberculosis (Isoniazid) and HIV/AIDS (Delavirdine) to cancer (Crizotinib) and Alzheimer's disease (Tacrine). nih.govnih.gov The adaptability of the pyridine ring allows for extensive structural modifications, making it a "privileged structure" in medicinal chemistry. rsc.org

Table 1: Key Attributes of Morpholine and Pyridine Scaffolds in Medicinal Chemistry

| Scaffold | Key Attributes | Examples of Therapeutic Areas |

| Morpholine | Improves pharmacokinetic profile, enhances solubility and metabolic stability, modulates basicity for selective receptor binding. sci-hub.sebiosynce.com | Antibiotics, Anticancer, Anticoagulants, Antidepressants. researchgate.net |

| Pyridine | Versatile synthetic precursor, facilitates key biological interactions (e.g., hydrogen bonding), present in numerous natural products and vitamins. rsc.orgnih.gov | Antimicrobial, Antiviral, Anticancer, Antihypertensive, Anti-inflammatory. nih.gov |

Overview of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine within Heterocyclic Amine Chemistry

This compound belongs to the broad class of chemical compounds known as heterocyclic amines. wikipedia.org These are organic molecules that contain at least one heterocyclic ring with atoms of at least two different elements, and an amine group. wikipedia.org This class of compounds is foundational to life, encompassing molecules like the nucleobases that form DNA and RNA, as well as many vitamins and alkaloids. wikipedia.org In medicinal chemistry, heterocyclic amines are considered privileged structures because they can interact with a wide range of biological targets, forming a cornerstone of modern drug discovery. mdpi.comnih.gov

The structure of this compound is a clear embodiment of the principles of scaffold combination in drug design. It features a pyridine ring and a morpholine ring linked by a two-carbon (ethyl) chain that also bears a primary amine group. This unique arrangement combines the established beneficial properties of both the pyridine and morpholine scaffolds.

While specific research on this compound (CAS Number: 933735-22-9) is not extensively detailed in published literature, its chemical architecture suggests its potential as a valuable building block in organic synthesis. Its structural isomer, 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine (CAS Number: 410544-52-4), serves as a notable example. This related compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its capacity to interact with specific receptors in the brain. chemimpex.com It is also employed in biochemical research for investigating enzyme inhibition and receptor binding. chemimpex.com

The presence of multiple nitrogen atoms and an oxygen atom in this compound provides several sites for potential chemical modification, allowing for the synthesis of a library of derivatives for biological screening. The primary amine group, in particular, offers a reactive handle for forming amides, sulfonamides, and other functional groups, further expanding its synthetic utility. Given the proven track record of its constituent scaffolds, this compound represents a compound of interest for further investigation within the field of medicinal and chemical sciences.

Table 2: Chemical Identification of this compound and a Structural Isomer

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 933735-22-9 | C11H17N3O | 207.28 |

| 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine | 410544-52-4 | C11H17N3O | 207.28 |

Structure

3D Structure

特性

IUPAC Name |

2-morpholin-4-yl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWXOVBWLWNRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588005 | |

| Record name | 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933735-22-9 | |

| Record name | 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine Derivatives and Complexes

While the crystal structure of the parent compound this compound is not widely reported, extensive X-ray diffraction studies have been conducted on its derivatives and metal complexes. These studies are critical for understanding the molecule's intrinsic conformational preferences and its behavior in forming larger crystalline architectures.

A consistent finding across multiple crystallographic studies of morpholine-containing pyridine (B92270) derivatives is the adoption of a stable chair conformation by the morpholine (B109124) ring. nih.govnih.goviucr.org This conformation is the lowest energy arrangement for a six-membered saturated ring, minimizing steric and torsional strain.

Table 1: Selected Crystallographic Data for this compound Derivatives This table is interactive. Click on headers to sort.

| Compound Name | Morpholine Conformation | Key Parameters | Reference |

|---|---|---|---|

| 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one | Chair | Torsion Angle (N-C-C-C=O): -162.92(11)° | nih.gov |

| 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | Chair | Puckering Parameters: Q_T = 0.576(3) Å, θ = 3.0(3)° | nih.gov |

| 4-[(pyridin-3-yl)diazenyl]morpholine | Chair | Dihedral Angle (Pyridine-Morpholine): 12.46(5)° | iucr.org |

The crystal packing of this compound derivatives is stabilized by a network of non-covalent interactions, with hydrogen bonding playing a predominant role. The presence of nitrogen and oxygen atoms (as hydrogen bond acceptors) and various C-H groups (as donors) facilitates the formation of intricate supramolecular structures.

In metal complexes involving Schiff base derivatives of the target compound, extensive hydrogen bonding is observed. For example, in a copper(II) chloride complex, O—H⋯Cl hydrogen bonds link the complex and uncoordinated water molecules into infinite chains, which are further connected by C—H⋯O and C—H⋯Cl interactions to form a three-dimensional network. researchgate.netnih.gov A similar manganese(II) complex exhibits O—H⋯O, O—H⋯S, and C—H⋯S hydrogen bonds that assemble molecules into layers. nih.gov In a zinc(II) iodide complex, pairs of molecules are linked into centrosymmetric dimers via C—H⋯O hydrogen bonds. researchgate.net

Beyond classical hydrogen bonds, weaker interactions are also crucial for crystal stabilization. In the crystal structure of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the packing is consolidated by C—H⋯O bonds, weak π–π stacking between aromatic rings (centroid–centroid separation = 4.178(2) Å), and C—H⋯π interactions. nih.gov Similarly, C—H⋯π interactions link molecules of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one into inversion dimers. nih.gov

Table 2: Examples of Intermolecular Interactions in Related Crystal Structures This table is interactive. Click on headers to sort.

| Compound Type | Interaction Type | Description | Reference |

|---|---|---|---|

| Copper(II) Schiff Base Complex | O—H⋯Cl, C—H⋯O, C—H⋯Cl | Links complexes and water molecules into a 3D network | nih.gov |

| Manganese(II) Schiff Base Complex | O—H⋯O, O—H⋯S, C—H⋯S | Links molecules into layers, forming a 3D network | nih.gov |

| Zinc(II) Schiff Base Complex | C—H⋯O | Links pairs of molecules into a centrosymmetric dimer | researchgate.net |

| Substituted Pyridine Derivative | C—H⋯O, π–π stacking, C—H⋯π | Consolidates the crystal packing | nih.gov |

| Propan-1-one Derivative | C—H⋯π | Links molecules into inversion dimers | nih.gov |

Solution-Phase Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

While X-ray crystallography describes the static solid state, NMR spectroscopy and mass spectrometry are vital for confirming the structure and purity of compounds in the solution phase. For novel pyridine and morpholine derivatives, these techniques are routinely used for characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the molecular skeleton of these compounds. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the morpholine ring, and the ethylamine (B1201723) linker. The chemical shifts and coupling patterns of the pyridine protons would confirm the 2-substitution pattern. The morpholine ring protons typically appear as complex multiplets in the aliphatic region of the spectrum. The protons of the ethylamine bridge would provide information about the connectivity between the pyridine and morpholine moieties.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For the closely related isomer, 2-morpholin-4-yl-2-pyridin-3-ylethanamine (Molecular Weight: 207.27 g/mol ), predicted high-resolution mass spectrometry data under electrospray ionization (ESI) conditions show the expected formation of common adducts. uni.lu The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 208.14. Other expected adducts include those with sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺. This data is invaluable for confirming the elemental composition and identity of the compound during synthesis and analysis. uni.lu

Table 3: Predicted Mass Spectrometry Data for the Isomer 2-Morpholin-4-yl-2-pyridin-3-ylethanamine This table is interactive. Click on headers to sort.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₈N₃O]⁺ | 208.14444 |

| [M+Na]⁺ | [C₁₁H₁₇N₃NaO]⁺ | 230.12638 |

| [M+K]⁺ | [C₁₁H₁₇KN₃O]⁺ | 246.10032 |

| [M+NH₄]⁺ | [C₁₁H₂₁N₄O]⁺ | 225.17098 |

| [M-H]⁻ | [C₁₁H₁₆N₃O]⁻ | 206.12988 |

Data sourced from PubChem for the pyridin-3-yl isomer. uni.lu

Structure Activity Relationships Sar and in Vitro Biological Mechanisms

General Principles of SAR for Heterocyclic Amines

Heterocyclic amines, which are characterized by a ring structure containing at least one non-carbon atom, are foundational scaffolds in a vast number of biologically active compounds. researchgate.net The nitrogen atom within the heterocycle is particularly important as it can act as a hydrogen bond acceptor, significantly influencing how the molecule interacts with biological targets. nih.gov

Key principles governing the SAR of heterocyclic amines include:

Ring System: The type, size, and degree of saturation of the heterocyclic ring are critical. Aromatic rings, like pyridine (B92270), introduce rigidity and can participate in π-π stacking interactions, while saturated rings, like morpholine (B109124), provide conformational flexibility.

Nitrogen Atom Basicity: The availability of the lone pair of electrons on the nitrogen atom determines its basicity. libretexts.org This property is crucial for forming ionic bonds or hydrogen bonds with acidic residues in the active sites of enzymes or receptors.

Substituents: The nature, position, and orientation of substituent groups on the ring can dramatically alter a compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.govnih.gov For instance, electron-withdrawing groups can decrease the basicity of the ring nitrogen, while bulky groups can prevent the molecule from fitting into a binding pocket. researchgate.net

SAR Studies on 2-Morpholin-4-yl-2-pyridin-2-ylethanamine Derivatives and Analogs

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related morpholine and pyridine-containing compounds. The molecule's structure features a chiral center at the carbon atom connecting the pyridine, morpholine, and ethylamine (B1201723) moieties, suggesting that stereochemistry likely plays a crucial role in its biological activity.

Modifications to the pyridine and morpholine rings are predicted to have a significant impact on the biological profile of this compound analogs.

Pyridine Ring Substituents: The position of the nitrogen atom in the pyridine ring is a key determinant of activity. Studies on related compounds have shown that a 2-substituted pyridine often exhibits different biological effects compared to 3- or 4-substituted isomers. nih.govucl.ac.uk The introduction of substituents on the pyridine ring can modulate activity through electronic and steric effects. For example, adding electron-donating groups (e.g., methyl, methoxy) could increase the electron density of the ring and potentially enhance interactions, whereas electron-withdrawing groups (e.g., halogens, nitro) would decrease it. researchgate.net

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C3 or C5 | Electron-Donating (e.g., -CH₃) | Potentially increase | May enhance hydrophobic interactions or favorably alter electronics. |

| C4 | Electron-Withdrawing (e.g., -Cl) | Potentially decrease or alter | Changes the electronic distribution of the ring, affecting binding affinity. researchgate.net |

| C6 | Bulky Group (e.g., -t-Butyl) | Likely decrease | Steric hindrance could prevent optimal binding with a molecular target. |

Morpholine Ring Substituents: The morpholine ring contributes to the compound's polarity and solubility and can form hydrogen bonds via its oxygen atom. SAR studies on other morpholine-containing compounds have shown that substitutions on the morpholine ring can enhance activity. e3s-conferences.org For instance, adding small alkyl groups at the C-3 position has been shown to increase the anticancer activity in some series of morpholine derivatives. e3s-conferences.org

The primary amine (-NH₂) of the ethylamine side chain is a critical functional group. Its basicity allows it to exist in a protonated state at physiological pH, enabling it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's binding site. It is also a potent hydrogen bond donor. nih.gov

Alterations to this amine group would likely have profound effects:

N-Alkylation: Conversion of the primary amine to a secondary (e.g., -NHCH₃) or tertiary amine would alter its basicity and hydrogen bonding capacity. While it might increase lipophilicity, the loss of hydrogen bond donating potential could significantly reduce binding affinity to some targets.

Acylation: Converting the amine to an amide (e.g., -NHC(O)CH₃) would remove its basicity and change it from a hydrogen bond donor to a group that is primarily a hydrogen bond acceptor. libretexts.org This would fundamentally change its interaction profile with biological targets.

Mechanistic Insights from In Vitro Studies

The in vitro mechanisms of a compound describe its direct interactions with biological components at a molecular level, outside of a living organism.

The structural motifs within this compound suggest several potential classes of molecular targets. Heterocyclic amines are known to interact with a wide array of proteins.

Enzymes: The pyridine and amine functionalities are present in many enzyme inhibitors. For instance, various kinase inhibitors incorporate substituted pyridine rings to interact with the ATP-binding pocket. nih.gov The morpholine group can improve pharmacokinetic properties and interact with the target protein. e3s-conferences.org In one study, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine were identified as inhibitors of Bloom Helicase, highlighting the potential for such scaffolds to target enzymes involved in DNA repair. nih.gov Another series of 2-(pyridin-2-yl) pyrimidine derivatives showed inhibitory activity against collagen prolyl-4-hydroxylase. nih.govmdpi.com

| Target Class | Specific Examples | Rationale for Interaction |

|---|---|---|

| Kinases | CDK2/4/6, Aurora Kinases | Pyridine ring can form hydrogen bonds in the hinge region of the ATP binding site. nih.govresearchgate.net |

| Helicases | Bloom Helicase (BLM) | The pyridine-thiadiazole-amine scaffold has shown inhibitory activity. nih.gov |

| GPCRs | Histamine Receptors, Opioid Receptors | The pyridylethylamine core is a known pharmacophore for histamine receptors. ucl.ac.uk The protonated amine is key for binding. |

| Metabolic Enzymes | Cytochrome P450 | Heterocyclic amines are often metabolized by P450 enzymes, indicating direct interaction. nih.gov |

The interaction of a compound with its molecular target initiates a cascade of downstream events known as a signal transduction pathway. If this compound or its analogs were to bind to a receptor or enzyme, they would modulate the corresponding signaling pathway.

For example, if the compound were to act as an antagonist at a GPCR, it would block the binding of the natural ligand and inhibit downstream signaling, which could involve pathways like the cyclic adenosine monophosphate (cAMP) pathway. nih.gov Conversely, if it were to inhibit a protein kinase, it would block the phosphorylation of substrate proteins, thereby interrupting the signaling cascade that controls cellular processes such as proliferation, differentiation, and survival. Inhibition of cyclin-dependent kinases (CDKs), for example, directly impacts cell cycle progression. nih.gov While specific pathways modulated by this compound have not been explicitly identified, its structural features strongly suggest the potential to interfere with these fundamental cellular communication systems.

Photoswitchable Activity and Molecular Photoswitches (e.g., Azobenzenes)

There is no available scientific literature to indicate that this compound has been investigated for photoswitchable activity. Research into molecular photoswitches, such as those based on azobenzene scaffolds, is an active area of chemical biology, but this specific compound has not been featured in such studies.

Investigation of Specific In Vitro Biological Activities

Anticancer Activity Mechanisms (e.g., Apoptosis Induction)

No studies were found that evaluated the anticancer properties of this compound. Consequently, there is no data on its potential mechanisms of action, such as the induction of apoptosis in cancer cell lines.

Antiviral Properties

The antiviral potential of this compound has not been reported in the scientific literature.

Enzyme Inhibition (e.g., Cdc25B2, RNA Polymerase I, Plk1 PBD, AChE, BACE1)

There is no published research detailing the inhibitory activity of this compound against key enzymes such as Cdc25B2, RNA Polymerase I, Plk1 PBD, Acetylcholinesterase (AChE), or Beta-secretase 1 (BACE1).

Anti-Alzheimer's Disease Mechanisms (e.g., Aβ aggregation, AChE, BACE1 inhibition)

No studies have been published that investigate the potential of this compound to inhibit amyloid-beta (Aβ) aggregation or its activity against enzymes relevant to Alzheimer's disease, such as AChE and BACE1.

Antibacterial and Antifungal Potential (In Vitro)

The in vitro antibacterial and antifungal activities of this compound have not been documented in the available scientific literature.

Antioxidant Properties (In Vitro)

Extensive searches of scientific literature and chemical databases did not yield any specific studies evaluating the in vitro antioxidant properties of this compound. Consequently, there is no available data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, or other relevant methods to report at this time. The structure-activity relationships concerning the antioxidant potential of this specific compound remain uninvestigated in the public domain. Therefore, no detailed research findings or data tables on its antioxidant capacity can be provided.

Future Directions and Research Perspectives

Advanced Synthetic Strategies for Complex Architectures

While the core structure of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine is accessible, future research should focus on sophisticated synthetic methodologies to generate libraries of derivatives with greater structural complexity and diversity.

Asymmetric Synthesis: The chiral center at the junction of the pyridine (B92270) and morpholine (B109124) rings is a critical determinant of biological activity. Future synthetic efforts should prioritize the development of robust asymmetric syntheses to access specific enantiomers. Methodologies employing chiral auxiliaries, such as those based on tert-butanesulfinamide or chiral Ni(II) complexes of Schiff bases, could be adapted for the stereocontrolled synthesis of this scaffold and its analogs. nih.govyale.edu This would enable a clearer understanding of the structure-activity relationship (SAR) for specific stereoisomers.

Combinatorial and Diversity-Oriented Synthesis (DOS): The primary amine and the pyridine ring offer two distinct points for diversification. DOS strategies can be employed to create large, structurally diverse libraries of compounds. beilstein-journals.orgresearchgate.net For instance, the primary amine can be functionalized through techniques like reductive amination, acylation, or participation in multicomponent reactions. The pyridine ring can be modified through various C-H activation and cross-coupling reactions to introduce a wide array of substituents. acs.orgfrontiersin.org

Macrocycle Synthesis: The diamine nature of the scaffold makes it an ideal building block for the synthesis of macrocycles. nih.gov Strategies involving the sequential coupling of the diamine with various linkers can be explored to generate macrocyclic libraries. nih.gov These conformationally constrained molecules are of significant interest in drug discovery for their ability to bind to challenging protein targets.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery of novel bioactive agents based on this scaffold, a synergistic approach integrating computational modeling and experimental validation is essential.

3D-QSAR and Pharmacophore Modeling: For a given biological target, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. jbclinpharm.orgnih.gov By analyzing a training set of synthesized analogs, these models can predict the activity of novel, yet-to-be-synthesized compounds and highlight the key steric and electronic features required for potent activity. nih.govmdpi.comhanyang.ac.kr

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. neliti.comsciencescholar.ussciencescholar.usresearchgate.netorientjchem.org This information is invaluable for understanding key interactions (e.g., hydrogen bonds, hydrophobic interactions) and for rationally designing modifications to improve binding. Subsequent molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complexes over time.

A potential workflow combining these approaches is outlined in the table below.

| Step | Computational Approach | Experimental Approach | Goal |

| 1. Target Identification | N/A | High-throughput screening of a small, diverse library of scaffold derivatives. | Identify an initial biological target or "hit" compound. |

| 2. Model Generation | Develop a 3D-QSAR model based on initial screening data. Perform molecular docking of the hit compound into the target's active site. | Synthesize a focused library of analogs based on initial hits to build the QSAR model. | Understand initial SAR and predict binding mode. |

| 3. Rational Design | Use the 3D-QSAR contour maps and docking poses to design new derivatives predicted to have enhanced activity. | N/A | Propose novel structures with improved potency and selectivity. |

| 4. Synthesis & Testing | N/A | Synthesize the computationally designed compounds. Perform in vitro biological assays. | Validate computational predictions and expand SAR. |

| 5. Iterative Optimization | Refine the 3D-QSAR and docking models with new experimental data. Run MD simulations on the most potent compounds. | N/A | Iteratively improve compound potency, selectivity, and other properties. |

Exploration of Novel Biological Targets and Mechanisms (In Vitro)

The pyridine and morpholine moieties are "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.govnih.gov This suggests that the this compound scaffold has the potential to interact with a wide range of biological targets. Future research should focus on screening derivatives against novel and challenging target classes.

Kinase Inhibition: Many kinase inhibitors incorporate morpholine and pyridine rings. nih.gov Libraries of derivatives could be screened against panels of kinases implicated in cancer and inflammatory diseases, such as Cyclin-Dependent Kinases (CDKs), Polo-Like Kinase 1 (PLK1), and Epidermal Growth Factor Receptor (EGFR). nih.govhanyang.ac.krrsc.org

Central Nervous System (CNS) Targets: The morpholine group is known to improve the pharmacokinetic properties of CNS-acting drugs. nih.gov Therefore, derivatives could be evaluated for activity against CNS targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurodegenerative diseases.

Antimicrobial Targets: The scaffold could be explored for antimicrobial activity by targeting essential bacterial or fungal enzymes, such as DNA gyrase. sciencescholar.us

The following table details potential targets and relevant in vitro assays for future investigation.

| Target Class | Specific Example(s) | Rationale for Investigation | Suggested In Vitro Assay(s) |

| Protein Kinases | EGFR, HER-2, PLK1, CDKs | Morpholine and pyridine are common motifs in kinase inhibitors targeting oncogenic pathways. hanyang.ac.krrsc.org | Kinase activity assays (e.g., ADP-Glo), cell proliferation assays (e.g., MTT, SRB) on relevant cancer cell lines (e.g., HepG2). nih.gov |

| CNS Receptors | Serotonin (5-HT) Receptors, Sigma Receptors | The scaffold possesses features common to CNS-active compounds; morpholine can improve brain penetration. nih.gov | Radioligand binding assays, functional assays measuring second messenger levels (e.g., cAMP, Ca2+ flux). |

| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase (DHFR) | Pyridine-based structures have shown antibacterial potential. nih.gov | Enzyme inhibition assays, bacterial growth inhibition assays (determination of Minimum Inhibitory Concentration, MIC). |

| Viral Targets | Proteases, Polymerases | Heterocyclic compounds are a rich source of antiviral agents. | Viral replication assays, enzyme inhibition assays. |

Development of Functional Materials and Probes Based on this compound Scaffolds

Beyond pharmacology, the unique chemical properties of the this compound scaffold make it a promising candidate for applications in materials science and chemical biology.

Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms in the scaffold make it an excellent polydentate ligand for coordinating with metal ions. This could be exploited to construct novel 2D or 3D MOFs. rsc.org By selecting appropriate metal centers, these materials could be designed for applications in gas storage, catalysis, or as sensors. mdpi.com

Fluorescent Probes: The pyridine ring is a component of many fluorophores. beilstein-journals.org By chemically attaching a fluorophore to the primary amine or by designing derivatives where the scaffold itself becomes fluorescent upon binding to an analyte, novel fluorescent probes can be developed. mdpi.comresearchgate.netnih.gov These probes could be designed for the selective detection of metal ions or for bioimaging applications in living cells. nih.gov The pyridine moiety can participate in creating systems with properties like aggregation-induced emission enhancement (AIEE). beilstein-journals.org

The table below outlines potential avenues for the development of materials and probes.

| Application Area | Proposed Material/Probe Type | Design Strategy | Potential Function |

| Coordination Chemistry | Metal-Organic Frameworks (MOFs) / Coordination Polymers | Use the scaffold as a multidentate organic linker to connect metal ion nodes (e.g., Zn²⁺, Cu²⁺, Co²⁺). rsc.org | Gas separation/storage, heterogeneous catalysis, chemical sensing. |

| Chemical Sensing | Fluorescent Chemsensor | Conjugate the scaffold's primary amine with a known fluorophore (e.g., dansyl chloride, NBD chloride). The pyridine and morpholine nitrogens could act as a recognition site for a target analyte (e.g., Cu²⁺), causing a change in fluorescence via PET or ICT mechanisms. nih.govnih.gov | Selective detection of metal ions in environmental or biological samples. |

| Bioimaging | Cell-Permeable Fluorescent Probe | Modify the scaffold to enhance its intrinsic fluorescence and cell permeability. The probe could be designed to localize within specific organelles or respond to changes in the cellular microenvironment (e.g., pH, viscosity). | Live-cell imaging, tracking of biological processes. |

| Catalysis | Asymmetric Catalyst Ligand | The chiral diamine structure is suitable for creating chiral ligands for transition metal-catalyzed asymmetric reactions. | Enantioselective synthesis of chiral molecules. |

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Morpholin-4-yl-2-pyridin-2-ylethanamine, and how can reaction conditions be optimized?

Answer: Synthesis of this compound typically involves multi-step reactions with careful optimization of reagents and solvents. A plausible route includes:

Nucleophilic substitution : Reacting 2-pyridinylmethyl chloride with morpholine under basic conditions (e.g., NaOH in dichlorethane) to form the morpholine-substituted intermediate .

Reductive amination : Introducing an amine group via catalytic hydrogenation or sodium cyanoborohydride-mediated reduction.

Q. Key Optimization Parameters :

- Temperature control (e.g., 0–25°C for sensitive intermediates).

- Solvent polarity (e.g., dichloromethane for improved solubility).

- Purification steps (e.g., column chromatography or recrystallization).

Q. Q2. How can the purity and structural integrity of this compound be validated?

Answer: Standard characterization methods include:

- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on morpholine (δ 2.4–3.5 ppm) and pyridine (δ 7.2–8.6 ppm) proton environments .

- Mass Spectrometry : Verify molecular ion peak at m/z 207.27 (calculated for CHNO) .

- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Critical Note : Ensure solvent residues (e.g., DCM) are below 0.1% via GC-MS .

Q. Q3. What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors (no toxicity data available, but structural analogs suggest moderate hazards) .

- Storage : Keep in airtight containers at RT, away from oxidizers .

Q. Emergency Measures :

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Exposure : Rinse with water for 15 minutes; seek medical attention if symptoms persist .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Use slow evaporation in ethanol/water mixtures to obtain high-quality crystals.

Data Collection : Employ synchrotron radiation for high-resolution datasets (≤ 1.0 Å).

Refinement : Apply SHELXL for structure solution, focusing on morpholine ring puckering and pyridine planarity .

Q. Challenges :

- Disorder in morpholine rings may require constrained refinement.

- Twinning or low-resolution data may necessitate alternative software (e.g., Olex2).

Q. Q5. How should researchers address contradictions in toxicity or stability data for this compound?

Answer: Case Study : reports no toxicity data, while classifies it as hazardous. Methodological Approach :

Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423) on rodent models.

Stability Studies :

- Thermal Stability : TGA/DSC to monitor decomposition above 205°C .

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for breakdown products.

Cross-Referencing : Compare with structurally related compounds (e.g., 4-(2-Aminoethyl)morpholine, CAS 2038-03-1) for predictive toxicology .

Q. Q6. What mechanistic insights can computational modeling provide for reactions involving this compound?

Answer: Density Functional Theory (DFT) Applications :

- Reaction Pathways : Simulate nucleophilic substitution kinetics to identify rate-limiting steps (e.g., transition state energy barriers) .

- Solvent Effects : Compare polar (DCM) vs. nonpolar (toluene) solvents using COSMO-RS models.

- Electronic Properties : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., susceptibility to oxidation).

Validation : Cross-check computational results with experimental C NMR chemical shifts (± 2 ppm tolerance) .

Q. Q7. How can researchers design experiments to study the compound’s interactions with biological targets?

Answer: Example Protocol :

Target Selection : Prioritize receptors with morpholine/pyridine-binding motifs (e.g., GPCRs or kinases).

Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).

- Fluorescence Quenching : Monitor tryptophan residues in target proteins upon ligand interaction.

Mutagenesis : Identify critical binding residues (e.g., Tyr, Asp) via alanine scanning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。